molecular formula C5H4ClN5O B3367708 2-Chloro-N-hydroxyadenine CAS No. 19152-67-1

2-Chloro-N-hydroxyadenine

Cat. No. B3367708
CAS RN: 19152-67-1
M. Wt: 185.57 g/mol
InChI Key: OLYQHURYSIGULU-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxyadenine (Cl-HA) is a purine analog that has been widely used in scientific research due to its unique properties. It is a synthetic compound that has been found to have potential applications in the fields of biochemistry and pharmacology. Cl-HA is a potent inhibitor of adenosine deaminase, an enzyme that plays a crucial role in the metabolism of purine nucleotides.

Mechanism of Action

2-Chloro-N-hydroxyadenine inhibits adenosine deaminase by binding to the active site of the enzyme. The binding of 2-Chloro-N-hydroxyadenine to the enzyme prevents the substrate (adenosine) from binding, thereby inhibiting the enzymatic activity. This results in an increase in the concentration of adenosine, which can activate adenosine receptors and elicit various physiological effects.
Biochemical and Physiological Effects:
2-Chloro-N-hydroxyadenine has been shown to have various biochemical and physiological effects. It has been found to increase the concentration of adenosine, which can activate adenosine receptors and elicit various physiological effects. Adenosine has been shown to have anti-inflammatory, anti-thrombotic, and cardioprotective effects. 2-Chloro-N-hydroxyadenine has also been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation and the production of cytokines.

Advantages and Limitations for Lab Experiments

2-Chloro-N-hydroxyadenine has several advantages for lab experiments. It is a potent inhibitor of adenosine deaminase, which makes it a useful tool for studying the role of adenosine in various biological processes. 2-Chloro-N-hydroxyadenine is also relatively stable and can be stored for extended periods without degradation. However, there are some limitations to the use of 2-Chloro-N-hydroxyadenine. It is a synthetic compound, which means that it may not accurately mimic the effects of endogenous adenosine. Additionally, 2-Chloro-N-hydroxyadenine has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

For the use of 2-Chloro-N-hydroxyadenine in scientific research include the study of its role in cancer and autoimmune diseases, as well as the development of more potent and selective inhibitors of adenosine deaminase.

Scientific Research Applications

2-Chloro-N-hydroxyadenine has been extensively used in scientific research due to its ability to inhibit adenosine deaminase. Adenosine deaminase is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of adenosine deaminase leads to an increase in the concentration of adenosine, which has been shown to have various physiological effects. 2-Chloro-N-hydroxyadenine has been used as a tool to study the role of adenosine in various biological processes, including inflammation, immune response, and cardiovascular function.

properties

IUPAC Name

N-(2-chloro-7H-purin-6-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYQHURYSIGULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172679
Record name Adenine, 2-chloro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-hydroxyadenine

CAS RN

19152-67-1
Record name Adenine, 2-chloro-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC529842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenine, 2-chloro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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